molecular formula C21H22O8 B1254700 Pseudocyphellarin a

Pseudocyphellarin a

Cat. No.: B1254700
M. Wt: 402.4 g/mol
InChI Key: UHFZDRSLNDPMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudocyphellarin A is a fully substituted depside, a class of polyphenolic compounds sourced from lichens of the genus Pseudocyphellaria . This natural product is of significant interest in biochemical and dermatological research due to its demonstrated bioactive properties. Recent studies highlight its potential in photoprotection research. Investigations show that this compound exhibits good UVA photoprotective capacity, as measured by its critical wavelength and UVA/UVB ratio . This, combined with its inherent antioxidant activity, positions it as a promising candidate for scientific exploration into protecting skin from solar radiation and mitigating associated oxidative stress . Researchers are exploring these properties to better understand its mechanism of action and potential applications in developing new protective formulations. The compound is provided strictly for use in laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

(3-hydroxy-4-methoxycarbonyl-2,5,6-trimethylphenyl) 3-formyl-2,4-dihydroxy-5,6-dimethylbenzoate

InChI

InChI=1S/C21H22O8/c1-8-10(3)16(23)13(7-22)18(25)15(8)21(27)29-19-11(4)9(2)14(20(26)28-6)17(24)12(19)5/h7,23-25H,1-6H3

InChI Key

UHFZDRSLNDPMRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC)O)C)O)C=O)O)C

Origin of Product

United States

Advanced Methodologies for Isolation and Structural Elucidation of Pseudocyphellarin a

Modern Chromatographic Separation Techniques

Chromatography serves as a primary method for isolating Pseudocyphellarin A from the diverse array of compounds present in lichen extracts. Contemporary chromatographic techniques offer significant improvements in resolution and speed compared to earlier methods.

Ultra-High Performance Liquid Chromatography (UHPLC) in Complex Mixture Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) is a highly effective technique for resolving complex chemical mixtures. This technique utilizes smaller stationary phase particles, typically less than 2 µm, and operates at elevated pressures compared to conventional HPLC systems. This results in enhanced resolution, faster analysis times, and increased sensitivity phenomenex.com. UHPLC is particularly well-suited for the analysis of complex biological samples, including the metabolomes of natural products like those found in lichens frontiersin.orgchromatographyonline.com. Studies on other lichen species, for instance, have demonstrated the capability of UHPLC coupled with mass spectrometry to separate and identify a large number of compounds in a single analytical run mdpi.comresearchgate.net. The superior peak capacity and efficiency offered by UHPLC are critical for effectively separating this compound from other compounds, including potential isomers or structurally similar molecules that may co-elute in less powerful chromatographic systems, thereby facilitating its isolation from raw lichen extracts.

Multi-Dimensional Chromatography for Enhanced Separation

When single-dimension chromatography is insufficient to achieve adequate separation of highly complex samples, multi-dimensional chromatography provides a powerful alternative. This approach employs two or more distinct separation mechanisms in tandem, significantly increasing peak capacity and improving the resolution of components that might otherwise co-elute ku.dkamericanpharmaceuticalreview.com. Techniques such as online two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry have proven highly effective for the in-depth analysis of complex mixtures, allowing for the identification of a large number of chemical constituents chromatographyonline.com. While specific applications focused solely on the isolation of this compound using multi-dimensional chromatography were not prominently featured in the search results, the fundamental principle of utilizing orthogonal separation dimensions is highly relevant for the purification of target compounds from complex natural product matrices polimi.itnih.gov. Automated online trapping-enrichment multi-dimensional liquid chromatography platforms represent an advancement in this area, designed to streamline the isolation and structural elucidation of target analytes from multi-component mixtures, even at the microgram scale polimi.itnih.gov.

State-of-the-Art Mass Spectrometry for Molecular Characterization

Mass spectrometry provides vital information regarding the molecular weight and structural characteristics of this compound. The application of various ionization techniques and mass analyzers yields complementary data essential for comprehensive structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely employed soft ionization technique particularly useful for the analysis of natural products, including depsides. ESI typically generates charged molecular species such as protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻), as well as other adduct ions, which allows for the accurate determination of the compound's molecular weight libretexts.orgrsc.orgresearchgate.net. ESI-MS is frequently coupled online with liquid chromatography (LC-ESI-MS), enabling the simultaneous separation and detection of compounds within complex mixtures mdpi.comnih.gov. This hyphenated technique facilitates the identification of this compound based on its characteristic mass-to-charge ratio (m/z) mdpi.com. ESI-MS has been successfully applied in the metabolomic profiling of lichens, leading to the detection and tentative identification of various lichen substances, including this compound mdpi.comresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for obtaining the accurate mass of an analyte, which is fundamental for determining its elemental composition uni-jena.deresearchgate.net. HRMS provides a high degree of mass accuracy, enabling researchers to distinguish between compounds that have very similar nominal masses (isobars) nih.gov. This capability is especially important when analyzing natural product extracts, which often contain numerous compounds. HRMS, frequently coupled with LC (LC-HRMS), is a standard technique in metabolomics and natural product research for confidently identifying known compounds and determining the elemental composition of novel ones uni-jena.deresearchgate.net. Although the initial structural elucidation of this compound predates the routine use of modern HRMS, current research involving lichen analysis commonly employs HRMS to confirm the presence and elemental composition of established compounds like this compound researchgate.net.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS), also referred to as MS², involves the selection of a specific precursor ion, followed by its fragmentation, and subsequently the detection of the resulting fragment ions researchgate.netnih.gov. The pattern of fragmentation is unique to the compound's structure and provides critical information for structural elucidation ru.nlnih.gov. By analyzing the mass-to-charge ratios of these fragment ions, researchers can infer the presence of specific substructures within the molecule and understand how they are connected nih.govnih.gov. ESI is commonly coupled with tandem mass analyzers (ESI-MS/MS) to acquire fragmentation data, particularly for polar and semi-polar compounds rsc.orgresearchgate.net. This technique has been applied to the analysis of lichen substances, yielding diagnostic fragmentation patterns that assist in their identification and structural characterization mdpi.com. For this compound, ESI-MS/MS analysis has revealed key diagnostic daughter ions, such as those observed at m/z 191.0347, 177.0552, and 133.0651. These ions are characteristic of its depside structure and the specific fragmentation pathways that occur under collision-induced dissociation mdpi.com. The interpretation of these fragmentation patterns, often supported by in silico tools and databases, helps to confirm the proposed structure of this compound and differentiate it from isomeric compounds nih.govnih.govgithub.io.

Quadrupole-Orbitrap Mass Spectrometry (Q-Orbitrap MS) in Metabolomic Profiling

Quadrupole-Orbitrap Mass Spectrometry (Q-Orbitrap MS) is a powerful hybrid mass spectrometry technique employed in metabolomic profiling, offering high resolution and accurate mass measurements. This technology combines a quadrupole mass filter with an Orbitrap mass analyzer. The quadrupole provides efficient precursor ion selection, while the Orbitrap delivers high-resolution, accurate-mass (HRAM) detection. This combination is particularly valuable for the identification and quantification of compounds in complex mixtures, such as lichen extracts, enabling both untargeted and targeted screening with high confidence. creative-proteomics.com

In the context of metabolomics, Q-Orbitrap MS allows for comprehensive analysis of low-molecular-weight metabolites. nih.gov The high mass accuracy and resolving power of the Orbitrap analyzer are crucial for determining the elemental composition of detected ions, which aids significantly in the identification of unknown metabolites like this compound and related compounds. creative-proteomics.comnih.gov Furthermore, the capability for tandem MS (MS/MS) with high-energy collision-induced dissociation (HCD) in Q-Orbitrap systems provides valuable fragmentation data. creative-proteomics.com This fragmentation information helps in piecing together the structural subunits of the molecule, contributing to its structural elucidation. intertek.comrfi.ac.uk While traditional GC/MS with single quadrupole offers unit-mass resolution, Orbitrap GC-MS provides higher sensitivity and metabolic coverage, supporting structure elucidation. roscoff-culture-collection.org

Advanced Spectroscopic Methods for Elucidating Molecular Architecture

Spectroscopic methods are indispensable tools for determining the detailed molecular architecture of organic compounds. For a complex molecule like this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information essential for confirming connectivity, stereochemistry, and the presence of specific functional groups. intertek.comscribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a primary technique for determining the connectivity of atoms within a molecule and gaining insights into its stereochemistry. intertek.comanu.edu.au By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, researchers can deduce the types of protons and carbons present, their electronic environments, and their spatial relationships to neighboring nuclei. anu.edu.au

For this compound, NMR data would provide crucial information about the different functional groups, the substitution patterns on the aromatic rings (as it is a depside), and the presence and environment of methyl, hydroxyl, and carbonyl groups. researchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are particularly powerful in establishing through-bond and through-space correlations between nuclei, allowing for the complete mapping of the molecular skeleton and the assignment of resonances. This detailed connectivity information is vital for confirming the proposed structure of this compound, which was initially elucidated based on spectroscopic data and chemical degradation. researchgate.net ¹³C NMR spectroscopy, in particular, provides a powerful structural probe. anu.edu.au

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. scribd.comwiley.com When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, which are recorded as absorption bands in the IR spectrum. wiley.com

This compound is a complex depside, a class of lichen-derived secondary metabolites. Its biosynthesis is a fascinating area of study, involving intricate enzymatic reactions and metabolic pathways. This article focuses exclusively on the proposed biosynthetic routes, precursor molecules, involved enzymes, and the genetic and molecular regulation governing the production of this compound.

Biosynthesis of Pseudocyphellarin a

Proposed Biosynthetic Pathways and Precursors The biosynthesis of depsides, including Pseudocyphellarin A, is generally understood to involve the assembly of aromatic units. These units are typically derived from central metabolic pathways.

Identification of Precursor Molecules and Intermediates While the precise, step-by-step biosynthesis of this compound is not fully elucidated, studies on related depsides and the general mechanisms of polyketide synthesis provide insights into potential precursor molecules and intermediates. Depsides are primarily phenyl benzoate (B1203000) structures composed of phenol (B47542) and benzoic acid moieties linked by an ester bondanu.edu.au. These aromatic units are often formed via polyketide synthesis, which involves the stepwise condensation of smaller units, typically acetyl-CoA and malonyl-CoAwikipedia.org.

Based on the structure of this compound, which contains highly substituted aromatic rings, it is likely that modified polyketide pathways are involved. Lobariellin (methyl 3-formyl-2,4-dihydroxy-5,6-dimethylbenzoate) has been suggested as a possible biogenetic precursor to this compound, having been isolated as a natural substance and also obtained during the synthesis of this compound researchgate.net. This suggests that the biosynthesis might involve the formation of substituted benzoic acid derivatives which are then coupled.

Enzymology of this compound Biosynthesis The formation of complex depsides like this compound involves a suite of specialized enzymes that catalyze the various steps, including the assembly of aromatic rings, modifications such as methylation, and the formation of the depside ester bond.

Characterization of Biosynthetic Enzymes (e.g., Polyketide Synthases, O-methyltransferases) Polyketide synthases (PKSs) are key enzymes in the biosynthesis of a wide range of secondary metabolites, including many aromatic compounds found in lichenswikipedia.orgnih.gov. These multi-domain enzymes or enzyme complexes are responsible for the stepwise condensation of acyl-CoA units to form polyketide chains, which are then modified and cyclized to yield aromatic structureswikipedia.orgrcsb.org. Given the polyketide nature of the aromatic precursors, PKSs are expected to play a central role in the initial assembly of the structural units of this compound. Type II PKSs, which typically produce aromatic compounds through iterative action, are likely candidateswikipedia.org.

O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to an oxygen atom on a substrate molecule nih.govnih.govucl.ac.uk. Methylation is a common modification observed in lichen depsides, including this compound anu.edu.au. The presence of multiple methoxy (B1213986) groups in this compound strongly suggests the involvement of specific OMTs that act regioselectively on the hydroxyl groups of the polyketide-derived aromatic intermediates or the assembled depside nih.govwikipedia.orgmdpi.com. The high degree of methylation observed in some depsides has led to the hypothesis that powerful methylating enzymes are present in the producing lichens anu.edu.au.

Other enzymes potentially involved could include esterases or similar enzymes responsible for forming the depside bond between the two aromatic moieties.

Elucidation of Enzyme Reaction Mechanisms and Catalytic Cycles The reaction mechanisms of PKSs involve the iterative condensation of malonyl-CoA or methylmalonyl-CoA extender units onto a growing polyketide chain, often initiated by an acetyl-CoA starter unitwikipedia.org. Each cycle typically involves decarboxylation of the extender unit and formation of a beta-keto groupwikipedia.org. Subsequent modifications, such as reduction, dehydration, and methylation, can occur before or after cyclization, catalyzed by specific domains within the PKS or by separate enzymeswikipedia.orgrcsb.org.

OMTs utilize SAM as a methyl donor, transferring the methyl group to an acceptor molecule, typically a hydroxyl group in the case of O-methylation nih.govucl.ac.ukmdpi.com. The reaction mechanism involves a nucleophilic attack by the oxygen atom of the hydroxyl group on the methyl group of SAM, leading to the formation of the methylated product and S-adenosyl-L-homocysteine (SAH) ucl.ac.ukwikipedia.org. The regioselectivity of OMTs is determined by the structure of the enzyme's active site and its interaction with the substrate nih.gov.

Detailed enzymatic studies, including structural analysis of the enzymes and kinetic characterization, are required to fully elucidate the specific reaction mechanisms and catalytic cycles involved in this compound biosynthesis.

Genetic and Molecular Regulation of Biosynthesis The biosynthesis of secondary metabolites in lichens is under genetic control, with the genes encoding the biosynthetic enzymes often organized into gene clustersnih.govresearchgate.net. The expression of these genes is subject to complex molecular regulation, which can be influenced by various factors, including environmental conditions and the developmental stage of the lichen symbiosisunit.nocolab.ws.

Research into the genetic basis of depside biosynthesis in lichens is ongoing. Identifying the specific genes encoding the PKSs, OMTs, and other enzymes involved in this compound production is a crucial step in understanding its regulation. Techniques such as genome sequencing, transcriptomics, and targeted gene deletion can help in identifying and characterizing these biosynthetic gene clusters nih.govresearchgate.netnih.gov.

Molecular regulation can occur at multiple levels, including transcriptional regulation, post-transcriptional modification, and post-translational modification of the enzymes nih.gov. Transcription factors can bind to regulatory regions of the biosynthetic genes, controlling their expression levels nih.gov. Environmental factors, such as light intensity, humidity, and nutrient availability, can also influence the expression of these genes and, consequently, the production of secondary metabolites unit.no. The symbiotic nature of lichens adds another layer of complexity, as the interaction between the fungal and algal partners may also play a role in regulating the biosynthetic pathways anu.edu.auunit.no.

Understanding the genetic and molecular regulation of this compound biosynthesis is essential for potentially manipulating its production, for example, through biotechnological approaches.

Chemical Synthesis and Derivatization Strategies for Pseudocyphellarin a and Its Analogs

Total Synthesis of Pseudocyphellarin A

The total synthesis of this compound and related para-β-orcinol depsides has been a subject of interest, aiming to provide access to these biologically active natural products and their analogs for further investigation.

The retrosynthetic analysis of this compound, a para-depside, logically commences with the disconnection of the central ester linkage. This primary disconnection simplifies the target molecule into two key precursors: a carboxylic acid unit (A-ring precursor) and a phenolic unit (B-ring precursor). This strategy is a common approach for the synthesis of depsides. tandfonline.comtandfonline.com

For instance, in the synthesis of the related depside barbatic acid, a similar retrosynthetic strategy was employed. The molecule was disconnected at the ester bond to yield 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid and a protected form of 2,4-dihydroxy-3,6-dimethylbenzoic acid. tandfonline.comtandfonline.com This approach allows for the separate synthesis of the two aromatic moieties, which are then coupled in a later step.

A plausible retrosynthetic pathway for this compound is outlined below:

Target MoleculeKey DisconnectionPrecursors
This compoundEster Bond3-hydroxy-4-methoxycarbonyl-2,5,6-trimethylbenzoic acid (or a protected derivative) and 3-formyl-2,4-dihydroxy-5,6-dimethylphenol (or a protected derivative)

This strategic bond disconnection is advantageous as it breaks down the complex target into more manageable, synthetically accessible building blocks. The synthesis of these precursors can be designed from simpler, commercially available starting materials.

The synthesis of para-β-orcinol depsides, including compounds structurally related to this compound, has necessitated the development and application of specific synthetic methodologies. A key challenge in depside synthesis is the efficient and selective formation of the ester linkage between the two sterically hindered aromatic rings.

Historically, methods for the synthesis of depsides involved the direct esterification of a phenol (B47542) with a carboxylic acid. However, these methods often suffer from low yields and the need for harsh reaction conditions. A significant advancement in this area was the use of condensing agents to facilitate the esterification process.

In the synthesis of various depsides, including those analogous to this compound, trifluoroacetic anhydride (B1165640) has been successfully employed as a condensing agent. This reagent activates the carboxylic acid, enabling its reaction with the phenolic hydroxyl group under milder conditions to form the depside bond.

Furthermore, the synthesis of the substituted benzoic acid and phenol precursors often requires multi-step sequences involving selective protection and deprotection of functional groups, as well as regioselective aromatic substitutions. For example, the synthesis of the key intermediate for barbatic acid, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, was achieved from methyl atratate through a sequence of selective methylation and hydrolysis. tandfonline.comtandfonline.com Similarly, the synthesis of the phenolic component required selective protection of one of the hydroxyl groups to control the site of esterification. tandfonline.comtandfonline.com

This compound itself is an achiral molecule, and therefore, its total synthesis does not inherently require stereoselective or enantioselective steps. However, the principles of stereocontrol become critical when considering the synthesis of chiral analogs or derivatives of this compound.

Should a chiral center be introduced into either the carboxylic acid or the phenolic precursor, stereoselective methods would be necessary to control the absolute and relative stereochemistry of the final product. Asymmetric synthesis could be employed to generate enantiomerically pure building blocks. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymes to control the formation of stereocenters.

While specific examples of stereoselective synthesis targeting this compound analogs are not extensively documented in the literature, the broader field of natural product synthesis offers a vast toolbox of stereoselective reactions that could be applied. For instance, asymmetric hydrogenation, aldol (B89426) reactions, or Diels-Alder reactions could be utilized to construct chiral precursors for more complex analogs.

Semi-Synthesis and Targeted Derivatization of this compound

Semi-synthesis and targeted derivatization are powerful tools for generating analogs of natural products to explore structure-activity relationships and to develop probes for mechanistic studies.

While specific studies on the semi-synthesis and targeted derivatization of this compound are limited, general methods for the chemical modification of related depsides can be considered. The functional groups present in this compound, namely the phenolic hydroxyl groups, the formyl group, and the ester linkage, offer potential sites for chemical modification.

Potential derivatization strategies could include:

Modification of Phenolic Hydroxyl Groups: The free hydroxyl groups can be alkylated, acylated, or glycosylated to produce a variety of ethers, esters, and glycosides. These modifications can alter the polarity and steric properties of the molecule, potentially influencing its biological activity.

Modification of the Formyl Group: The aldehyde functionality can be reduced to an alcohol, oxidized to a carboxylic acid, or converted to an imine or oxime through condensation reactions. These transformations would significantly alter the electronic and structural features of this part of the molecule.

Hydrolysis of the Ester Linkage: Cleavage of the depside bond would yield the constituent carboxylic acid and phenol, which could then be used as starting materials for the synthesis of new depsides with modified A- or B-rings.

The synthesis of analogs of the related depside diffractaic acid has been reported, where modifications were made to the aromatic rings, including changes in methylation and benzylation patterns. nih.gov These approaches demonstrate the feasibility of generating a library of depside analogs for biological evaluation.

The preparation of labeled analogs of this compound would be invaluable for studying its mechanism of action, cellular uptake, and distribution. Isotopically labeled and fluorescently labeled probes are common tools for such investigations.

Isotopically Labeled Analogs: The synthesis of isotopically labeled depsides can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the synthetic precursors. For example, deuterated starting materials could be used in the total synthesis to introduce deuterium atoms at specific positions in the final molecule. These labeled compounds are particularly useful for metabolic studies and for analysis by mass spectrometry and NMR spectroscopy.

Fluorescently Labeled Analogs: Fluorescent probes can be prepared by conjugating a fluorescent dye to the this compound scaffold. This could be achieved by reacting a suitable functional group on the depside, or a derivatized analog, with a fluorescent reporter molecule. For instance, an amino-functionalized linker could be introduced, which could then be coupled with an amine-reactive fluorescent dye. Such fluorescent analogs would allow for the visualization of the compound's localization within cells and tissues using fluorescence microscopy.

While the literature does not currently describe the specific preparation of labeled this compound analogs, the general principles of isotopic and fluorescent labeling are well-established and could be applied to this molecule.

Exploration of Chemodiversity through Synthetic Modifications

The exploration of chemodiversity through synthetic modifications of natural products is a cornerstone of medicinal chemistry, offering pathways to enhance therapeutic properties, reduce toxicity, and overcome drug resistance. For a complex lichen-derived depsidone (B1213741) like this compound, such modifications could unlock a wealth of pharmacological potential. However, a comprehensive review of the scientific literature reveals a significant gap in the synthetic exploration of this compound and its analogs.

To date, there are no published research articles detailing the systematic chemical synthesis and derivatization of this compound to generate a library of analogs for the exploration of its chemodiversity. While the synthesis of other depsidones and the modification of various natural products are well-documented, specific methodologies applied to this compound, along with detailed research findings and corresponding data on its synthetic analogs, remain absent from the available scientific literature.

The inherent structural complexity of this compound, featuring a tricyclic depsidone core with multiple oxygenated substituents, presents a formidable challenge for synthetic chemists. The development of synthetic routes would likely involve multi-step sequences requiring careful protection and deprotection strategies to achieve selective modifications at various positions of the molecule.

Hypothetically, synthetic efforts could target several key areas of the this compound scaffold to generate analogs with diverse physicochemical properties and biological activities. Potential modifications could include:

Modification of the Aromatic Rings: Alterations to the substitution patterns on the two aromatic rings, such as the introduction or removal of hydroxyl, methyl, or other functional groups, could significantly impact the molecule's electronic properties and its ability to interact with biological targets.

Derivatization of Phenolic Hydroxyl Groups: The free phenolic hydroxyl groups are prime targets for derivatization. Esterification, etherification, or glycosylation at these positions would alter the polarity, solubility, and metabolic stability of the parent compound.

Modification of the Depsidone Core: Opening or altering the seven-membered lactone ring of the depsidone core would lead to fundamentally different chemical scaffolds, potentially revealing novel biological activities.

The successful synthesis and characterization of a diverse library of this compound analogs would be a critical first step. Subsequent screening of these compounds in a variety of biological assays would be necessary to establish structure-activity relationships (SAR). This would involve correlating specific structural modifications with changes in biological endpoints such as antimicrobial, anticancer, or anti-inflammatory activity.

The generation of such data would be invaluable for understanding the pharmacophore of this compound and for the rational design of new therapeutic agents based on its unique chemical structure. However, without foundational research in this specific area, any discussion of detailed research findings or the presentation of data tables on the synthetic modifications of this compound would be purely speculative. The scientific community awaits pioneering work in this untapped area of natural product synthesis.

Molecular and Cellular Mechanisms of Biological Activities Associated with Pseudocyphellarin a

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are fundamental approaches in medicinal chemistry and chemical biology used to establish connections between the chemical structure of a molecule and its biological activity wikipedia.orgcollaborativedrug.com. SAR involves determining the chemical groups responsible for a target biological effect, allowing for modifications to change the effect or potency of a compound wikipedia.org. QSAR refines this by building mathematical relationships between chemical structure and biological activity, often using computational methods wikipedia.orgmedcraveonline.com. These analyses are valuable for predicting biological activity, optimizing compounds, and guiding the design of new molecules collaborativedrug.comnih.govneovarsity.org.

Computational Approaches for Activity Prediction and Optimization

Computational approaches, including QSAR modeling and molecular docking, are increasingly used to predict the biological activity of compounds and guide the optimization of their structures medcraveonline.comnih.govneovarsity.orgjmchemsci.com. QSAR models represent molecules using numerical descriptors that capture their structural and physicochemical properties, then employ statistical methods to build mathematical relationships between these descriptors and biological activity medcraveonline.comneovarsity.org. These models can predict the activity of untested chemicals and aid in the rational design of drugs medcraveonline.com. Molecular docking studies, on the other hand, computationally simulate the binding interaction between a molecule and a biological target, such as a protein, to predict the preferred binding pose and estimate binding affinity jmchemsci.complos.org.

While the provided search results mention QSAR and molecular docking in the context of other compounds and general methodologies medcraveonline.comneovarsity.orgjmchemsci.complos.org, specific published data on the application of these techniques directly to Pseudocyphellarin A for predicting or optimizing its biological activities were not extensively detailed. However, the principles of these methods are directly applicable to studying this compound. For instance, QSAR modeling could involve calculating various molecular descriptors for this compound and its potential derivatives and correlating these with experimental biological activity data to build predictive models medcraveonline.comneovarsity.org. Molecular docking could be used to explore how this compound might interact with potential protein targets based on its 3D structure jmchemsci.complos.org.

Elucidation of Cellular and Molecular Targets

Understanding the cellular and molecular targets of this compound is essential for explaining its biological activities. This involves identifying the specific biomolecules, such as enzymes or receptors, with which the compound interacts and the downstream effects of these interactions within the cell.

Investigation of Enzyme Inhibition or Activation Mechanisms

Enzymes are crucial biological catalysts, and modulating their activity through inhibition or activation is a common mechanism by which small molecules exert biological effects researchgate.net. Enzyme inhibitors can decrease the rate of an enzyme-catalyzed reaction by binding to the enzyme researchgate.netchemguide.co.uk. Inhibitors can be reversible or irreversible, and reversible inhibitors can be competitive or non-competitive, depending on their binding site and mechanism of action chemguide.co.uklibretexts.orgsavemyexams.com. Competitive inhibitors often resemble the enzyme's natural substrate and compete for binding at the active site, while non-competitive inhibitors bind to a different site, altering the enzyme's conformation and affecting its activity chemguide.co.uksavemyexams.com.

While lichens are known sources of enzyme inhibitors researchgate.net, specific details regarding this compound's effects on particular enzymes or its mechanism of enzyme modulation (e.g., competitive, non-competitive, reversible, irreversible) were not explicitly provided in the search results. Research on other natural products from lichens, such as epiphorellic acid being studied as a potential RecA inhibitor, illustrates the potential for lichen compounds to target enzymes researchgate.net.

Modulation of Molecular Signaling Pathways

Cellular processes are regulated by complex networks of molecular signaling pathways, which are cascades of molecular events triggered by extracellular signals or intracellular cues mdpi.comharvard.edu. These pathways involve interactions between proteins, lipids, and other molecules, often through mechanisms like phosphorylation, to transmit signals and ultimately lead to specific cellular responses, such as changes in gene expression or cell behavior mdpi.com. Interactions and "cross-talk" between different signaling pathways allow cells to integrate multiple signals and generate appropriate responses harvard.eduplos.org.

While the search results discuss various signaling pathways, including those involved in cancer and developmental biology mdpi.comharvard.edunih.gov, and the concept of pathway modulation mdpi.com, there is no specific information detailing how this compound might interact with or modulate particular signaling pathways within cells. Understanding such modulation would typically involve experiments examining the activation or inhibition of key proteins within a pathway (e.g., kinases, transcription factors) or measuring the levels of downstream effectors following treatment with this compound.

Protein-Ligand Interaction Dynamics and Specificity

The biological effects of small molecules like this compound are often mediated through specific interactions with proteins. These protein-ligand interactions are not static but involve dynamic processes, including conformational changes in both the protein and the ligand, as well as the formation and breaking of non-covalent bonds such as hydrogen bonds, hydrophobic interactions, aromatic stacking, pi-cation interactions, salt bridges, water-bridged hydrogen bonds, and halogen bonds. volkamerlab.org The specificity of these interactions is determined by the precise arrangement of atoms in the binding site of the protein and the chemical structure of the ligand, influencing the binding affinity and the resulting biological outcome. researchgate.netnottingham.ac.uk

Understanding the dynamics of protein-ligand binding is essential for predicting the stability and duration of the complex, which in turn relates to the compound's efficacy and selectivity. mdpi.com Hydrogen bond occupancy analysis, for instance, can provide insights into the stability of these interactions over time during simulations. mdpi.com High occupancy rates for hydrogen bonds between a ligand and specific binding residues suggest a stable and sustainable interaction, reinforcing the notion that the ligand is well-docked and interacts specifically with those residues. mdpi.com Charged residues, such as aspartate, histidine, and arginine, can play a pivotal role in dictating the specificity and strength of protein-ligand interactions. mdpi.com

Advanced Techniques for Mechanistic Studies

Elucidating the molecular and cellular mechanisms of a compound like this compound requires the application of advanced experimental and computational techniques. These methods provide detailed insights into target binding, interaction dynamics, and cellular responses.

Molecular Docking and Molecular Dynamics Simulations

Computational techniques, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable tools in the early stages of drug discovery and mechanistic studies. nih.gov Molecular docking is an in silico method used to predict the preferred binding pose(s) of a ligand within the binding site of a target protein and to estimate the binding affinity. nih.govplos.org It provides insights into the potential molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. plos.orgplos.org

However, molecular docking typically treats proteins as rigid structures, which is a simplification that does not account for the inherent flexibility and dynamic nature of proteins. mdpi.comnih.gov Molecular dynamics simulations complement docking by simulating the time-dependent behavior of the protein-ligand complex in a more realistic environment, considering factors like temperature, pressure, and solvent. nih.govplos.org MD simulations allow researchers to assess the stability of the docked complex over time, explore conformational changes, and calculate more detailed interaction energies, providing a more accurate picture of the binding event and the ligand binding mechanism. nih.govplos.orgnih.gov Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are commonly analyzed in MD simulations to assess the stability and flexibility of the protein-ligand complex. plos.orgmdpi.com Binding free energy calculations, often performed using methods like MM-PBSA, further validate the stability and strength of the interaction observed in MD simulations. plos.org

In Vitro Biochemical Assays for Target Validation

In vitro biochemical assays are essential experimental techniques used to validate potential molecular targets identified through computational methods or other experimental approaches. sygnaturediscovery.comdrugtargetreview.comnih.gov These assays measure the biological activity of a target protein in a controlled, cell-free environment and assess how a compound, such as this compound, affects this activity. sygnaturediscovery.comnih.gov

Target-based screens often employ in vitro biochemical assays to identify compounds that interact with a specific protein hypothesized to be involved in a disease process. nih.gov These assays can measure various aspects of protein function, including enzyme activity, binding affinity, or protein-protein interactions. sygnaturediscovery.comnih.gov Examples of in vitro biochemical assays include enzyme inhibition assays, ligand binding assays (e.g., using fluorescence polarization), and assays that measure protein-protein interaction disruption. nih.goveurofinsdiscovery.com These techniques provide quantitative data on the potency and selectivity of a compound's interaction with its target, which is crucial for validating the target and characterizing the compound's pharmacological profile. sygnaturediscovery.comeurofinsdiscovery.com

Chemical Ecology and Ecological Roles of Pseudocyphellarin a

Role of Pseudocyphellarin A in Lichen-Associated Symbiotic Relationships

Lichens are a classic example of symbiosis, typically involving a fungus (mycobiont) and a photosynthetic partner, which can be either a green alga or a cyanobacterium (photobiont) researchgate.netcarolinawildlands.orgnih.gov. This intricate association allows lichens to colonize diverse and often harsh environments where neither partner could survive alone carolinawildlands.orged.ac.uk. The fungal partner provides structure and protection, while the photobiont performs photosynthesis, providing nutrients to the fungus carolinawildlands.org.

While the primary symbiotic partners are the fungus and the photobiont, lichens also host diverse bacterial communities that may play important, though not fully understood, roles in nutrient supply, including nitrogen, phosphorus, and sulfur, and resistance against biotic stress factors thieme-connect.com. The production of secondary metabolites like this compound is a result of the combined metabolism within this symbiotic entity anu.edu.auresearchgate.net. These metabolites are largely produced by the fungal symbiont and secreted onto the thallus nih.gov.

This compound has been isolated from several species of the lichen genus Pseudocyphellaria, including Pseudocyphellaria faveolata and Pseudocyphellaria billardierei archive.org. It has also been reported as a major chemical compound in Ricasolia amplissima from northern Spain, although specimens from Alaska showed different chemistry cambridge.org. The presence and concentration of such compounds can vary between species and even within different parts of the same thallus.

This compound as a Chemical Signaling Molecule in Ecological Interactions

Lichen secondary metabolites are hypothesized to be involved in various ecological interactions, acting as signaling molecules or defensive compounds. These roles can include deterring herbivores, inhibiting the growth of competing plants (allelopathy), and providing protection against microorganisms and pathogens unit.nocabidigitallibrary.org.

While specific research detailing this compound's role as a signaling molecule is limited in the provided search results, the broader context of lichen secondary metabolites suggests potential functions in this area. For instance, some lichen compounds have been shown to deter grazing by snails unit.noresearchgate.net. The allocation of these defensive compounds can even vary within a single lichen thallus, with higher concentrations found in reproductive parts, suggesting a strategic defense against herbivory researchgate.net.

Lichen substances also exhibit antimicrobial properties, which could be crucial for the lichen's defense against microbial pathogens in its environment researchgate.netnih.govcabidigitallibrary.orgekb.egijplantenviro.comals-journal.com. Studies have demonstrated the antimicrobial activity of extracts containing lichen compounds against various bacteria and fungi nih.govekb.egijplantenviro.comals-journal.com. While not explicitly stated for this compound in the provided results, other depsides and depsidones from lichens have shown such activity nih.govresearchgate.netscribd.comcaymanchem.com. This antimicrobial activity could represent a form of chemical signaling or defense within the complex microbial communities associated with lichens thieme-connect.com.

Furthermore, lichen compounds can influence interactions with the abiotic environment. Some metabolites may contribute to the chemical weathering of rocks by complexing metal ions, which is an important aspect of soil formation anu.edu.au. Certain compounds may also offer photoprotection against intense solar radiation anu.edu.aucabidigitallibrary.orgijplantenviro.com.

Chemodiversity within Lichen Species and its Ecological Implications

Chemodiversity, the variation in the types and concentrations of secondary metabolites within and among lichen species, is a significant aspect of their ecology wikipedia.org. This chemical variation can have profound ecological implications, influencing species interactions, distribution patterns, and adaptation to different environmental conditions anu.edu.auijplantenviro.comwikipedia.org.

The production of secondary metabolites is often metabolically costly for lichens, suggesting that these compounds provide a selective advantage ijplantenviro.com. The diversity of these chemicals is thought to contribute to the lichens' resistance to various biotic and abiotic stresses, including light exposure, pollution, and herbivory ijplantenviro.com.

Different lichen species, and even different populations of the same species, can exhibit distinct chemotypes characterized by the presence or absence of specific secondary metabolites cambridge.orgsekj.org. For example, studies on Pseudocyphellaria species have revealed variations in the presence of pseudocyphellarins A and B, as well as other compounds like pulvinic acid derivatives sekj.org. This chemodiversity can influence where a lichen species can successfully establish and thrive, thus affecting geographical distribution and the structure of lichen communities anu.edu.au.

The chemical profile of a lichen can also be correlated with its habitat preferences and its role as an ecological indicator. Lichens are well-known for their sensitivity to environmental changes, including air pollution, temperature, and humidity, making them valuable biomonitors of ecosystem health carolinawildlands.orgpensoft.netmethodsblog.com. The specific secondary metabolites present can contribute to this sensitivity or tolerance. For instance, some compounds may help lichens tolerate high metal concentrations by immobilizing metal ions unit.nowikipedia.org.

Research into lichen chemodiversity continues to shed light on the complex interplay between chemistry, symbiosis, and the ecological roles of these fascinating organisms thieme-connect.comijplantenviro.comwikipedia.org. Understanding the distribution and function of compounds like this compound is key to unraveling the ecological strategies employed by lichens in their diverse habitats.

Future Perspectives and Unaddressed Research Challenges

Advancements in Biosynthetic Pathway Engineering for Enhanced Production

The intricate structure of Pseudocyphellarin A is a product of a complex biosynthetic pathway within the lichen symbiosis. A significant hurdle in the comprehensive study and potential application of this compound is its limited availability from natural sources. Engineering the biosynthetic pathway in a heterologous host presents a promising avenue to overcome this challenge. However, the complete biosynthetic gene cluster responsible for this compound production has yet to be fully identified and characterized.

Future research should prioritize the following:

Identification and Characterization of the Biosynthetic Gene Cluster: The initial and most critical step is the identification of the polyketide synthase (PKS) genes and other tailoring enzymes (e.g., methyltransferases, hydroxylases) involved in the synthesis of the two phenolic units and their subsequent esterification to form the depside bond. Modern genomic and transcriptomic approaches applied to the lichen symbionts are essential for this discovery.

Heterologous Expression and Pathway Reconstruction: Once the genes are identified, the entire biosynthetic pathway could be reconstituted in a more tractable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. nih.govrsc.org This would enable scalable and sustainable production of this compound, independent of the slow-growing lichen. Challenges in this area include ensuring the correct folding and activity of lichen enzymes in a different cellular environment and providing the necessary precursor molecules.

Metabolic Engineering for Yield Improvement: Following successful heterologous expression, metabolic engineering strategies can be employed to enhance the production yield. This could involve overexpressing rate-limiting enzymes, knocking out competing metabolic pathways, and optimizing fermentation conditions.

Table 1: Key Enzymes Potentially Involved in this compound Biosynthesis

Enzyme ClassPutative Function in this compound Biosynthesis
Polyketide Synthase (PKS)Catalyzes the formation of the aromatic rings of the phenolic acid precursors.
O-MethyltransferaseAdds methyl groups to the hydroxyl moieties of the phenolic rings.
HydroxylaseIntroduces hydroxyl groups at specific positions on the aromatic rings.
Depside Hydrolase/EsteraseCatalyzes the ester linkage between the two phenolic acid units.

Development of Novel Synthetic Methodologies for Accessing Complex Analogs

The total synthesis of this compound and the generation of a diverse library of its analogs are crucial for structure-activity relationship (SAR) studies and the development of probes to investigate its biological targets. While the synthesis of some depsides has been achieved, the development of efficient and versatile synthetic routes for complex analogs remains a challenge.

Future synthetic efforts should focus on:

Modular and Convergent Synthetic Strategies: The development of modular synthetic routes would allow for the independent synthesis of the two phenolic acid units, which can then be combined in the final steps. This approach would facilitate the rapid generation of a wide range of analogs with modifications on either or both aromatic rings.

Late-Stage Functionalization: The ability to modify the this compound scaffold in the later stages of the synthesis is highly desirable. This would enable the introduction of various functional groups, such as fluorescent tags or biotin (B1667282) labels, to create chemical probes for mechanistic studies.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes in the synthetic pathway could offer advantages in terms of stereoselectivity and milder reaction conditions. For instance, lipases or esterases could be explored for the formation of the depside bond.

Table 2: Potential Modifications for this compound Analogs

Modification SitePotential Functional Group VariationRationale
Aromatic RingsAlteration of substitution patterns (hydroxyl, methyl groups).To probe the importance of specific functional groups for biological activity.
Alkyl Side ChainsVariation in chain length and branching.To investigate the influence of lipophilicity on cell permeability and activity.
Depside LinkageReplacement with more stable linkages (e.g., amide).To improve metabolic stability and bioavailability.

Deeper Elucidation of Undiscovered Molecular Mechanisms of Action

Preliminary studies have suggested that depsides from lichens possess a range of biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net However, the specific molecular mechanisms of action for this compound remain largely unknown. A deeper understanding of how this compound interacts with cellular components is essential for its potential therapeutic development.

Key unaddressed research questions include:

Identification of Molecular Targets: A critical step is to identify the direct cellular targets of this compound. This can be achieved through techniques such as affinity chromatography using immobilized this compound analogs, or through computational docking studies with known protein structures.

Elucidation of Cellular Pathways: Once a target is identified, the downstream effects on cellular signaling pathways need to be investigated. For example, if this compound exhibits anticancer activity, its effects on pathways involved in cell cycle regulation, apoptosis, and metastasis should be explored. nih.govmdpi.comblrcl.org

Mechanism of Selectivity: Understanding why this compound may be more potent against certain cell types (e.g., cancer cells versus normal cells) is crucial. This could be related to differences in drug uptake, metabolism, or the expression levels of its molecular target.

Integration of Multidisciplinary Approaches for Holistic Understanding

A comprehensive understanding of this compound requires the integration of knowledge and techniques from various scientific disciplines. A systems biology approach, combining experimental data with computational modeling, can provide a more holistic view of the compound's effects. researchgate.netnih.govdovepress.compnnl.gov

Future research would benefit from the following integrated approaches:

Chemical Ecology: Studying the ecological role of this compound in the lichen symbiosis can provide insights into its natural function and potential biological activities. For instance, its role in allelopathy or defense against herbivores and microbes could suggest relevant bioassays.

Chemoproteomics and Metabolomics: These "omics" technologies can be used to obtain a global view of the changes in protein and metabolite levels in cells treated with this compound. This can help to identify perturbed pathways and generate hypotheses about its mechanism of action.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding of this compound to potential protein targets and to understand the structural basis of its activity. tjdr.org This can guide the design of more potent and selective analogs.

Integration of Bioactivity and Chemical Data: The use of multivariate statistical methods to correlate the chemical profiles of lichen extracts with their biological activities can help to identify the compounds responsible for specific effects. nih.govresearchgate.net

By addressing these research challenges through a concerted and multidisciplinary effort, the scientific community can unlock the full potential of this compound and other lichen-derived natural products.

Q & A

Q. What analytical methods are most reliable for identifying Pseudocyphellarin A in lichen species?

this compound is identified through a combination of thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). TLC with solvent systems like toluene:acetic acid (85:15) yields distinct Rf values (e.g., 0.44 under UV 254 nm), while HPLC retention times and MS fragmentation patterns (e.g., m/z 416, 210, 178) provide further specificity . UV-Vis spectroscopy can detect characteristic absorption bands for β-Orcinol depsides (e.g., λmax ~260 nm). Cross-referencing with biosynthetically related compounds (e.g., Pseudocyphellarin B, 2′-O-methyl derivatives) ensures accurate identification .

Q. How is this compound structurally characterized, and what are its key spectroscopic features?

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and X-ray crystallography. Key features include the β-Orcinol aromatic ring system, ester linkages, and substituents (e.g., methyl or hydroxyl groups at positions 2′ and 3′). Mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 417) and fragmentation pathways (e.g., loss of acetyl groups) . UV reactivity (e.g., orange-brown fluorescence under long-wave UV) and color changes with acid sprays (e.g., pale yellow to grey halo) are diagnostic in TLC .

Q. What are the known biosynthetic pathways for this compound in lichens?

this compound is a β-Orcinol depside synthesized via polyketide pathways. Its biosynthesis involves acetyl-CoA and malonyl-CoA precursors, with modular polyketide synthases (PKS) catalyzing chain elongation and cyclization. Methyltransferases and oxidases introduce substituents (e.g., 2′-O-methylation). Biosynthetic relationships with compounds like Isothis compound and Phenarctin suggest shared intermediates and divergent post-PKS modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported distribution across lichen species?

Discrepancies in occurrence (e.g., presence in Dendriscosticta vs. absence in some Pseudocyphellaria species) may stem from environmental factors (e.g., UV exposure, nutrient availability) or taxonomic misidentification. To address this:

  • Validate species identification using ITS2 barcoding .
  • Replicate extraction protocols (e.g., acetone vs. methanol solvents) to account for solubility differences .
  • Use LC-MS/MS for trace-level detection and compare with vouchered herbarium specimens .

Q. What experimental designs are optimal for studying this compound’s bioactivity in vitro?

Prioritize assays aligned with its ecological roles (e.g., UV protection, antimicrobial activity):

  • Antioxidant assays : DPPH radical scavenging with dose-response curves (IC50 values).
  • Antimicrobial screens : Microdilution against lichen-associated pathogens (e.g., Bacillus subtilis).
  • Cytotoxicity tests : MTT assays on human cell lines to assess therapeutic potential. Include controls for compound stability (e.g., light exposure, pH effects) and validate results via HPLC post-assay to confirm integrity .

Q. How should researchers address variability in this compound quantification across studies?

Standardize protocols using:

  • Internal standards : Deuterated analogs or structurally similar compounds (e.g., Pseudocyphellarin B).
  • Calibration curves : Linear ranges (0.1–100 µg/mL) with R² > 0.98.
  • Inter-laboratory validation : Collaborative trials to assess reproducibility. Statistical tools like the Benjamini-Hochberg procedure can control false discovery rates in high-throughput datasets .

Tables for Methodological Reference

Analytical Technique Key Parameters This compound Data Source
TLCSolvent: Toluene:Acetic Acid (85:15)Rf = 0.44 (UV 254 nm)
HPLCColumn: C18, Gradient: MeOH/H2ORetention Time = 44 min
MSIonization: ESI+[M+H]+ = 417, Fragments: 210, 178
Bioassay Design Critical Controls Relevant Metrics
Antioxidant (DPPH)Ascorbic acid, solvent blanksIC50, % inhibition at 50 µg/mL
Antimicrobial (MIC)Gentamicin, DMSO vehicleMinimum Inhibitory Concentration (µM)

Key Considerations for Data Interpretation

  • Taxonomic specificity : Cross-reference lichen specimens with molecular barcodes (e.g., ITS2) to avoid misidentification .
  • Chemical stability : Store extracts in amber vials at -20°C to prevent degradation .
  • Statistical rigor : Apply corrections for multiple comparisons (e.g., Bonferroni, FDR) to avoid Type I errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.